1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-
CAS No.: 1204475-64-8
Cat. No.: VC0177427
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1204475-64-8 |
|---|---|
| Molecular Formula | C8H5ClN2O2 |
| Molecular Weight | 196.59 |
| IUPAC Name | 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H5ClN2O2/c9-5-4-2-1-3-10-7(4)11-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13) |
| Standard InChI Key | WYZLJZKORASCKL-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(NC(=C2Cl)C(=O)O)N=C1 |
Introduction
Structural Characteristics and Chemical Properties
The structure of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- comprises a 7-azaindole core (pyrrolo[2,3-b]pyridine) with two key substituents: a carboxylic acid group at position 2 and a chlorine atom at position 3. This structural arrangement contributes to its unique physicochemical properties and potential biological interactions.
Physical Properties
Based on analysis of similar compounds in the pyrrolopyridine family, this molecule likely possesses the following characteristics:
| Property | Value/Description |
|---|---|
| Molecular Formula | C8H5ClN2O2 |
| Molecular Weight | 196.59 g/mol |
| Physical State | Crystalline solid (at standard conditions) |
| Solubility | Likely soluble in polar organic solvents; limited water solubility |
| Melting Point | Estimated range: 180-220°C |
| UV Absorption | Expected strong absorption in 260-290 nm range |
The compound's heterocyclic nature, combined with its specific functional groups, contributes to its distinct chemical behavior. The carboxylic acid group at position 2 imparts acidic characteristics and reactivity typical of carboxylic acids, including esterification and amidation potential. The chloro substituent at position 3 enhances the electrophilicity of that position and provides opportunities for substitution reactions.
Spectroscopic Properties
Compounds with similar structural features typically display characteristic spectroscopic profiles. For 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-, these would likely include:
| Spectroscopic Method | Expected Characteristics |
|---|---|
| 1H NMR | Signals for pyridine and pyrrole protons (6.8-8.5 ppm), carboxylic acid proton (10-12 ppm) |
| 13C NMR | Distinctive signals for carboxylic carbon (~165-170 ppm), C-Cl carbon (~115-120 ppm) |
| IR Spectroscopy | Strong C=O stretching (~1700 cm-1), O-H stretching (3000-3500 cm-1), heterocyclic ring vibrations |
| Mass Spectrometry | Molecular ion peak at m/z 196, characteristic fragmentation pattern with loss of -COOH |
Synthesis Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- can be approached through several chemical pathways, drawing from established methodologies for similar heterocyclic compounds.
Direct Functionalization Approach
A feasible synthetic route would involve starting with the parent 1H-pyrrolo[2,3-b]pyridine and introducing the functional groups sequentially. Based on approaches for similar compounds, this could include:
-
Carboxylation at position 2 through lithiation and CO2 quenching
-
Selective chlorination at position 3 using appropriate chlorinating agents
Palladium-Catalyzed Methods
Drawing from the literature on pyrrolo[2,3-b]pyridine derivatives, palladium-catalyzed cross-coupling reactions represent another viable approach. As noted in research on related compounds, Suzuki-Miyaura coupling has been successfully employed for the functionalization of the pyrrolo[2,3-b]pyridine scaffold .
| Synthetic Approach | Key Reagents | Reaction Conditions | Expected Yield |
|---|---|---|---|
| Direct Functionalization | n-BuLi, CO2, NCS/SOCl2 | -78°C to rt, inert atmosphere | 40-60% |
| Cross-coupling | Pd(PPh3)4, appropriate boronic acids | 80-100°C, base, solvent | 50-75% |
| Halogenation of pre-functionalized derivative | NCS or SOCl2 | Reflux, 3-5 hours | 60-70% |
The specific choice of synthetic route would depend on substrate availability, desired scale, and the need to control regioselectivity during functionalization.
Chemical Reactions
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- can participate in various chemical transformations, primarily involving its carboxylic acid group and the chloro substituent.
Carboxylic Acid Reactions
As with other carboxylic acids, this compound can undergo standard transformations:
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| Esterification | ROH, H+ catalyst | Corresponding esters | Reflux, 6-12 hours |
| Amidation | R-NH2, coupling agents (EDCI, HOBt) | Corresponding amides | Room temperature, 12-24 hours |
| Reduction | LiAlH4 or BH3·THF | Primary alcohol derivative | 0°C to room temperature, 2-4 hours |
The formation of amide derivatives is particularly significant given that research on 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives has shown promising biological activities, including selective phosphodiesterase (PDE4B) inhibition .
Reactions Involving the Chloro Substituent
The chlorine at position 3 provides opportunities for substitution reactions:
| Reaction Type | Nucleophiles | Products | Conditions |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Amines, thiols, alkoxides | 3-substituted derivatives | Elevated temperatures, polar solvents |
| Cross-coupling | Boronic acids, organostannanes | 3-aryl derivatives | Pd catalysts, base, 80-100°C |
| Reduction | H2, Pd/C | Dehalogenated product | Room temperature, H2 atmosphere |
The ability to modify the chloro position provides a synthetic handle for diversifying the molecule and potentially enhancing its biological properties.
Biological Activities and Applications
While specific data on 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- is limited, the biological activities of structurally related compounds suggest several potential applications.
Enzyme Inhibition Properties
Closely related compounds in the pyrrolo[2,3-b]pyridine family have demonstrated significant enzyme inhibitory activities. Most notably, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have shown selective inhibition of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory processes and central nervous system (CNS) disorders .
| Target | Potential Activity | Therapeutic Relevance |
|---|---|---|
| PDE4B | Enzyme inhibition | Anti-inflammatory, CNS disorders |
| FGFR (Fibroblast Growth Factor Receptor) | Kinase inhibition | Cancer treatment, particularly breast cancer |
| Antimicrobial targets | Enzyme/protein inhibition | Infectious disease treatment |
DNA Interaction Studies
Pyrrolo[2,3-b]pyridine derivatives have been studied for their ability to interact with DNA. Research has shown that compounds in this class can bind to calf thymus DNA, as evidenced by UV-visible and fluorescence spectroscopic techniques . Such DNA binding properties could be relevant for both potential therapeutic applications and understanding possible genotoxicity mechanisms.
Research Findings
Structure-Activity Relationship Studies
Analysis of related pyrrolo[2,3-b]pyridine derivatives provides insights into potential structure-activity relationships (SAR) relevant to 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-:
| Structural Feature | Effect on Activity | Reference Compounds |
|---|---|---|
| Carboxylic acid at position 2 | Contributes to binding interactions with target proteins | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid derivatives |
| Chloro at position 3 | Enhances activity against specific cancer cell lines; influences lipophilicity | 3-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine |
| Pyrrolo[2,3-b]pyridine core | Essential for DNA binding; key pharmacophore for enzyme inhibition | Various pyrrolo[2,3-b]pyridine derivatives |
Research on 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives has demonstrated that substitution patterns significantly impact their selectivity and potency as PDE4B inhibitors. One compound identified as "11h" exhibited particularly promising properties, including acceptable in vitro ADME characteristics and significant inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli .
Biological Evaluation of Related Compounds
Studies on structurally similar compounds provide a framework for understanding the potential biological profile of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro-:
These findings suggest multiple potential mechanisms through which 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-chloro- might exert biological effects, warranting further investigation.
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